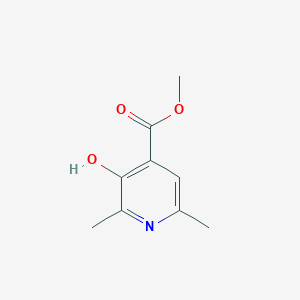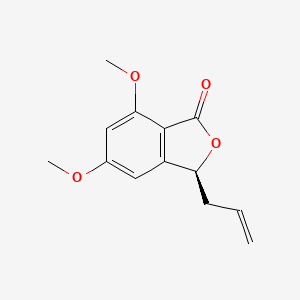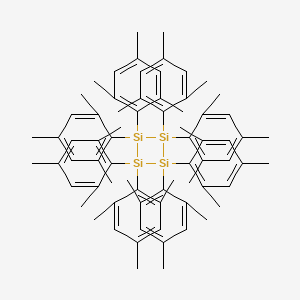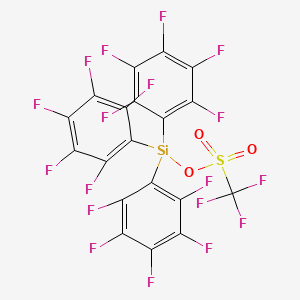![molecular formula C10H10BrClO B14187755 5-Bromo-1-chloro-3-methyl-2-[(prop-2-en-1-yl)oxy]benzene CAS No. 918823-90-2](/img/structure/B14187755.png)
5-Bromo-1-chloro-3-methyl-2-[(prop-2-en-1-yl)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-chloro-3-methyl-2-[(prop-2-en-1-yl)oxy]benzene is an aromatic compound that belongs to the class of organic compounds known as benzene derivatives. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a benzene ring, along with a prop-2-en-1-yl-oxy group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-chloro-3-methyl-2-[(prop-2-en-1-yl)oxy]benzene typically involves the following steps:
Bromination: The introduction of a bromine atom to the benzene ring is achieved through electrophilic aromatic substitution. This reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).
Chlorination: The chlorination step involves the introduction of a chlorine atom to the benzene ring. This is also achieved through electrophilic aromatic substitution using chlorine (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Allylation: The final step involves the introduction of the prop-2-en-1-yl-oxy group. This is achieved through a nucleophilic substitution reaction using allyl bromide (CH2=CHCH2Br) and a suitable base such as potassium carbonate (K2CO3).
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-chloro-3-methyl-2-[(prop-2-en-1-yl)oxy]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether, Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydroxide (NaOH) in water, Sodium cyanide (NaCN) in ethanol, Ammonia (NH3) in ethanol.
Major Products Formed
Oxidation: Carboxylic acids, Ketones.
Reduction: Alcohols, Alkanes.
Substitution: Hydroxy derivatives, Cyanide derivatives, Amino derivatives.
Scientific Research Applications
5-Bromo-1-chloro-3-methyl-2-[(prop-2-en-1-yl)oxy]benzene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is used in the study of enzyme inhibition and receptor binding. It helps in understanding the interaction of small molecules with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1-chloro-3-methyl-2-[(prop-2-en-1-yl)oxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, altering their activity and affecting various biochemical pathways. The presence of bromine, chlorine, and methyl groups in the compound enhances its binding affinity to target molecules, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-chloro-3-methylbenzene
- 5-Bromo-1-chloro-2-methylbenzene
- 5-Bromo-1-chloro-3-methyl-2-methoxybenzene
Comparison
Compared to similar compounds, 5-Bromo-1-chloro-3-methyl-2-[(prop-2-en-1-yl)oxy]benzene is unique due to the presence of the prop-2-en-1-yl-oxy group. This group imparts distinct chemical and biological properties to the compound, making it more versatile in various applications. The combination of bromine, chlorine, and methyl groups further enhances its reactivity and binding affinity, distinguishing it from other benzene derivatives.
Properties
CAS No. |
918823-90-2 |
|---|---|
Molecular Formula |
C10H10BrClO |
Molecular Weight |
261.54 g/mol |
IUPAC Name |
5-bromo-1-chloro-3-methyl-2-prop-2-enoxybenzene |
InChI |
InChI=1S/C10H10BrClO/c1-3-4-13-10-7(2)5-8(11)6-9(10)12/h3,5-6H,1,4H2,2H3 |
InChI Key |
NRGDLMBYELSLKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCC=C)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Fluoro-5-methoxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14187679.png)
![1H-Pyrrolo[2,3-b]pyridin-4-amine, 3-(2-amino-4-pyrimidinyl)-](/img/structure/B14187697.png)
![2-Amino-6-(3-chloro-4-ethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14187699.png)
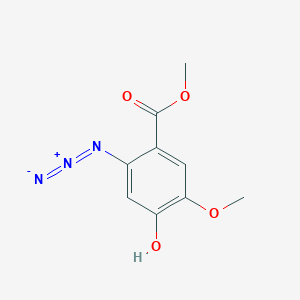
![2-[(3-Chloro-1-benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14187709.png)
![3-Chloro-4-[(E)-(naphthalen-2-yl)diazenyl]phenyl 4-propoxybenzoate](/img/structure/B14187710.png)
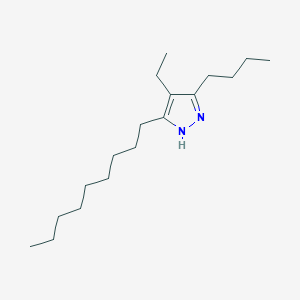
![2-(4'-Methyl[1,1'-biphenyl]-4-yl)ethyl selenocyanate](/img/structure/B14187728.png)
![3-benzyl-10-methyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14187741.png)
![4,4'-Sulfonylbis[2-(prop-1-en-1-yl)phenol]](/img/structure/B14187745.png)
